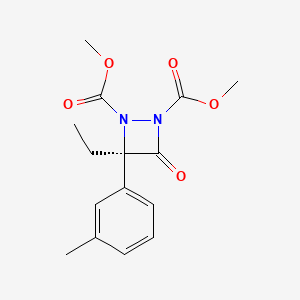
dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of oxodiazetidines, which are characterized by a four-membered ring containing both nitrogen and oxygen atoms. The presence of ester groups and a substituted phenyl ring further enhances its chemical reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate typically involves a multi-step process:
Formation of the Oxodiazetidine Ring: The initial step often involves the cyclization of appropriate precursors to form the oxodiazetidine ring. This can be achieved through the reaction of an azide with an ester under controlled conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the intermediate compound to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The ester groups and the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles such as amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The ester groups and the phenyl ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (3R)-3-ethyl-3-phenyl-4-oxodiazetidine-1,2-dicarboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Dimethyl (3R)-3-methyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
Dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate is unique due to the specific combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both ethyl and 3-methylphenyl groups, along with the oxodiazetidine ring, makes it particularly versatile in various chemical reactions and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Eigenschaften
Molekularformel |
C15H18N2O5 |
|---|---|
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
dimethyl (3R)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18N2O5/c1-5-15(11-8-6-7-10(2)9-11)12(18)16(13(19)21-3)17(15)14(20)22-4/h6-9H,5H2,1-4H3/t15-/m1/s1 |
InChI-Schlüssel |
HBHURSUORSLAHL-OAHLLOKOSA-N |
Isomerische SMILES |
CC[C@]1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC(=C2)C |
Kanonische SMILES |
CCC1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


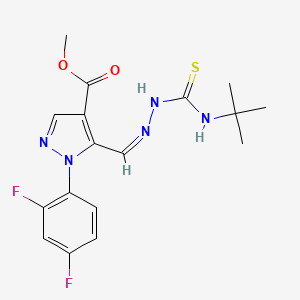
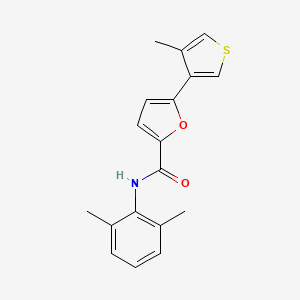
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B10768772.png)
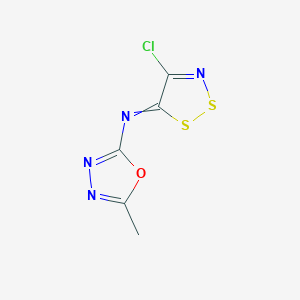
![6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B10768783.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)ethenyl]-](/img/structure/B10768785.png)

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylacetamide](/img/structure/B10768801.png)
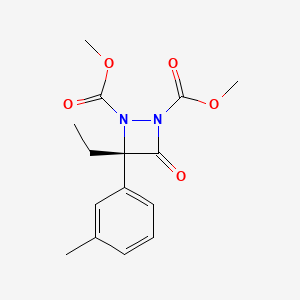
![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)
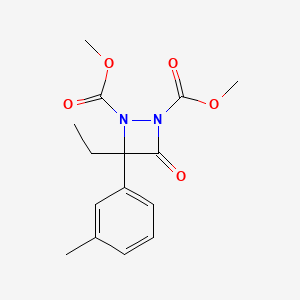

![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)
![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)
